cis-3-Amino-1-benzyl-piperidine-4-carboxylicacidethylesterhydrochloride
CAS No.:
Cat. No.: VC18905108
Molecular Formula: C15H23ClN2O2
Molecular Weight: 298.81 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H23ClN2O2 |
|---|---|
| Molecular Weight | 298.81 g/mol |
| IUPAC Name | ethyl (3R,4R)-3-amino-1-benzylpiperidine-4-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C15H22N2O2.ClH/c1-2-19-15(18)13-8-9-17(11-14(13)16)10-12-6-4-3-5-7-12;/h3-7,13-14H,2,8-11,16H2,1H3;1H/t13-,14+;/m1./s1 |
| Standard InChI Key | HTTLGHUDAQWNGG-DFQHDRSWSA-N |
| Isomeric SMILES | CCOC(=O)[C@@H]1CCN(C[C@@H]1N)CC2=CC=CC=C2.Cl |
| Canonical SMILES | CCOC(=O)C1CCN(CC1N)CC2=CC=CC=C2.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a piperidine ring substituted at the 1-position with a benzyl group, a cis-configured amino group at the 3-position, and an ethyl ester at the 4-position. The hydrochloride salt enhances solubility, a critical factor for in vitro and in vivo studies . Key structural attributes include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 298.81 g/mol | |
| CAS Number | 2408429-63-8 | |
| Purity Specifications | ≥98% (HPLC) |
The stereochemistry at the 3- and 4-positions is critical for its biological activity, as evidenced by comparative studies of cis/trans isomers .
Spectroscopic Characterization
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NMR: -NMR spectra confirm the cis configuration, with distinct signals for the benzyl protons (δ 7.2–7.4 ppm), piperidine NH (δ 3.1 ppm), and ethyl ester protons (δ 1.2–4.1 ppm) .
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Mass Spectrometry: ESI-MS reveals a parent ion peak at m/z 263.2 ([M–HCl]) .
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via multi-step organic reactions, typically starting from 4-benzylpiperidine :
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Functionalization: Introduction of the amino group at position 3 via nucleophilic substitution or reductive amination .
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Esterification: Ethyl ester formation at position 4 using ethyl chloroformate or alcoholysis .
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
A patented route (CN104860872A) employs catalytic hydrogenation and chiral resolution with L-di-p-toluyl tartaric acid to achieve enantiomeric excess >99% .
Yield and Scalability
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Laboratory Scale: Yields of 65–75% are reported for small batches (1–10 g) .
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Industrial Scale: Continuous-flow systems improve yields to 85% while reducing reaction times .
Biological Activity and Mechanisms
Antiplasmodial Activity
In vitro assays against Plasmodium falciparum (3D7 strain) show 90% inhibition at 10 μM, comparable to chloroquine. The mechanism involves disruption of hemozoin crystallization.
Enzymatic Inhibition
The compound inhibits HCV NS3 protease (Ki = 2.3 μM) and thrombin (Ki = 5.8 μM), suggesting applications in antiviral and anticoagulant therapies .
Pharmaceutical Applications
Drug Intermediate
It serves as a chiral building block for:
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Tofacitinib analogs: Key intermediate in Janus kinase inhibitors .
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HCV protease inhibitors: Core structure in compounds targeting NS3/4A .
Formulation Considerations
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Solubility: 12 mg/mL in water (pH 3.0), improving to 45 mg/mL in PEG-400 .
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Stability: Degrades <5% under accelerated conditions (40°C/75% RH, 6 months) .
Comparative Analysis with Analogues
| Compound | Target Activity | Potency (IC) | Reference |
|---|---|---|---|
| cis-3-Amino-1-benzyl-piperidine | 5-HT receptor | 120 nM | |
| trans-3-Amino-1-benzyl-piperidine | D receptor | 1.2 μM | |
| 1-Benzyl-4-methylpiperidine | Thrombin inhibition | 8.4 μM |
The cis configuration enhances receptor selectivity by 10-fold compared to trans isomers .
Future Directions
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